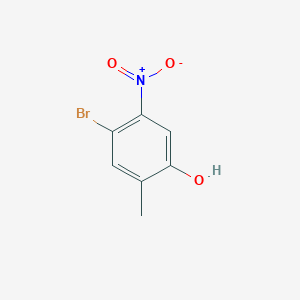

4-Bromo-2-methyl-5-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYXTOZTXBSWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methyl 5 Nitrophenol

Direct Synthetic Routes to 4-Bromo-2-methyl-5-nitrophenol

The construction of this compound is primarily approached through two direct synthetic strategies: the bromination of a nitrophenol precursor or the nitration of a bromophenol precursor. The success of each route is highly dependent on the ability to control the position of the incoming electrophile on the aromatic ring, a factor influenced by the directing effects of the existing substituents.

Regioselective Bromination of 2-Methyl-5-nitrophenol (B1294729)

One viable pathway to the target molecule involves the electrophilic bromination of 2-methyl-5-nitrophenol. In this approach, the existing hydroxyl, methyl, and nitro groups on the benzene (B151609) ring dictate the position of the incoming bromine atom.

The selection of the brominating agent and the conditions under which the reaction is performed are critical for achieving the desired product. A variety of reagents can be employed for the bromination of aromatic compounds. sci-hub.se

Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity of these reagents can be modulated by the choice of solvent and the use of a catalyst. For instance, the bromination of phenols can be carried out using Br₂ in a solvent, and the reaction's selectivity can be influenced by factors like the solvent's polarity and the reaction temperature. chemistrysteps.com The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can enhance the electrophilicity of bromine, facilitating the substitution reaction.

Recent advancements have explored greener and more selective bromination methods. Systems like potassium bromide (KBr) in conjunction with an oxidizing agent have been developed for the regioselective monobromination of phenols. mdpi.com Another approach involves the use of trimethylbromosilane (TMSBr) with an aryl sulfoxide (B87167) as an activating agent, which has shown high regioselectivity in the bromination of phenolic compounds. google.com The choice of solvent is also crucial, with studies showing that solvents can significantly affect the regioselectivity of the bromination of phenols. researchgate.net

| Reagent | Catalyst/Co-reagent | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Molecular Bromine (Br₂) | FeBr₃ or no catalyst | Carbon tetrachloride (CCl₄), Acetic acid | Classic and effective, but can lead to over-bromination. chemistrysteps.comaskfilo.com |

| N-Bromosuccinimide (NBS) | Silica (B1680970) gel or radical initiator | Acetonitrile (B52724), THF | Milder alternative to Br₂, often used for selective bromination. nih.gov |

| Potassium Bromide (KBr) | ZnAl–BrO₃⁻–Layered Double Hydroxides | Acetic acid/water | Greener approach with high regioselectivity. mdpi.com |

| Trimethylbromosilane (TMSBr) | Aryl sulfoxide | Acetonitrile | Mild conditions and high regioselectivity. google.comchemistryviews.org |

The primary challenge in the bromination of 2-methyl-5-nitrophenol is controlling the position of the incoming bromine atom to selectively form the 4-bromo isomer. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. Conversely, the nitro group is a strongly deactivating meta-director.

The directing effects of these substituents combine to influence the regiochemical outcome of the bromination. The hydroxyl group strongly directs the incoming electrophile to the positions ortho and para to it (positions 2, 4, and 6). The methyl group at position 2 further activates the ortho and para positions relative to it. The nitro group at position 5 deactivates the ring, particularly at the ortho and para positions relative to it, and directs incoming groups to the meta position.

Given these directing effects, the position most activated towards electrophilic attack is position 4, which is para to the strongly activating hydroxyl group and ortho to the methyl group. However, the formation of other isomers is possible.

Strategies to control the formation of positional isomers often involve manipulating the reaction conditions. For example, conducting the reaction at low temperatures can enhance selectivity by favoring the product of the kinetically controlled pathway. chemistrysteps.com The choice of solvent can also play a significant role in regioselectivity, as different solvents can solvate the transition states leading to different isomers to varying extents. researchgate.net Furthermore, the use of bulky brominating reagents or catalysts can sterically hinder attack at the more sterically crowded ortho positions, thereby favoring substitution at the less hindered para position. chemistryviews.org

Nitration of 4-Bromo-2-methylphenol

An alternative synthetic route to this compound is the nitration of 4-bromo-2-methylphenol. This approach introduces the nitro group in the final step.

The nitration of phenols and their derivatives is a well-established reaction, with a variety of nitrating agents and catalytic systems available. The classic method involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). askfilo.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

However, this strong acid mixture can sometimes lead to oxidation and the formation of undesired byproducts. youtube.com Consequently, milder and more selective nitrating systems have been developed. These include metal nitrates, such as copper(II) nitrate (B79036), often used in organic solvents. ijcce.ac.ir Other systems utilize dilute nitric acid in the presence of a phase-transfer catalyst, which can offer high selectivity under mild conditions. acs.org Heteropolyacids have also been employed as reusable catalysts for the regiospecific nitration of phenols using metal nitrates. ajol.info The use of solid acid catalysts is another approach aimed at improving the regioselectivity and environmental friendliness of the nitration process. researchgate.net

| Nitrating Agent | Catalyst/Co-reagent | Typical Solvents | Key Characteristics |

|---|---|---|---|

| HNO₃/H₂SO₄ | - | - | Strong, classic nitrating mixture; can lead to byproducts. |

| Metal Nitrates (e.g., Cu(NO₃)₂) | - | Anhydrous organic solvents | Milder conditions, high selectivity for mono- and dinitration. ijcce.ac.ir |

| Dilute HNO₃ | Phase-Transfer Catalyst (e.g., TBAB) | Two-phase system (e.g., water/organic) | Mild conditions, high selectivity. acs.org |

| Metal Nitrates | Heteropolyacids | Acetonitrile | Efficient, reusable catalytic system with high regioselectivity. ajol.info |

| NH₄NO₃ | KHSO₄ | Various | Inexpensive and easy to handle reagent for regioselective ortho-nitration. dergipark.org.tr |

In the nitration of 4-bromo-2-methylphenol, the hydroxyl group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the bromine atom is a deactivating ortho-, para-director. The hydroxyl group will strongly direct the incoming nitro group to the positions ortho to it (positions 3 and 5). The methyl group at position 2 will also direct to its ortho and para positions. The bromine at position 4 will direct to its ortho positions (positions 3 and 5).

The combined directing effects of the hydroxyl, methyl, and bromo groups will favor the introduction of the nitro group at either position 3 or position 5. The steric bulk of the bromine atom and the methyl group may influence the relative rates of attack at these two positions. To achieve the desired 5-nitro isomer, precise control over the reaction conditions is essential.

Methodologies to control the position of the nitro group often rely on factors such as temperature and the choice of nitrating agent. For example, controlling the temperature, typically between 0–40°C, can help to avoid over-nitration and side reactions. The choice of a specific nitrating system can also influence the regiochemical outcome. For instance, certain catalytic systems have been shown to favor ortho-nitration, while others may favor para-nitration. ijcce.ac.irajol.info The solvent can also play a role in directing the substitution pattern.

Multi-step Synthetic Pathways to this compound

The specific substitution pattern of this compound, with substituents at the 1, 2, 4, and 5 positions, precludes direct, single-step synthesis from simple precursors like cresol (B1669610) or bromotoluene due to the complex interplay of directing effects. Therefore, multi-step pathways are required to introduce the functional groups in a controlled manner.

Conversions from Related Halonitrotoluene Precursors (e.g., 4-bromo-5-fluoro-2-nitrotoluene)

One effective strategy involves nucleophilic aromatic substitution (SNAr) on a highly activated halonitrotoluene precursor. While a direct synthesis for this compound from a fluoro-precursor is not prominently documented, an analogous synthesis for the isomer 2-Bromo-5-methyl-4-nitrophenol from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene demonstrates the viability of this approach. chemicalbook.com In this method, the fluorine atom, activated by the presence of ortho and para nitro groups, is displaced by a hydroxide (B78521) ion.

Adapting this logic, a plausible route to this compound would start from a precursor like 4-bromo-2-methyl-5-fluoro-1-nitrobenzene . The fluorine atom in this hypothetical precursor is positioned ortho to one nitro group and meta to another, making it susceptible to nucleophilic attack by a hydroxyl source, such as sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO), to yield the target phenol (B47542).

Table 1: Plausible Synthesis via Nucleophilic Aromatic Substitution

| Step | Reactant | Reagents | Product | Conditions |

|---|

This table represents a hypothetical pathway based on established SNAr chemistry for analogous isomers.

Synthetic Strategies Incorporating Protecting Group Chemistry for the Phenolic Hydroxyl Group

Protecting groups are essential tools in multi-step synthesis to prevent unwanted side reactions on a reactive functional group, such as a phenol's hydroxyl group. oup.com The hydroxyl group is a powerful activating group, which can lead to over-halogenation or oxidation during subsequent electrophilic substitution steps. oup.comsavemyexams.com

A viable strategy for synthesizing this compound could begin with 4-bromo-2-methylphenol. The hydroxyl group would first be protected, for instance, as a methyl ether or an ester. This deactivates the ring slightly and prevents reactions at the hydroxyl site. Following protection, nitration can be carried out more selectively. The nitro group would be directed to the position ortho to the methyl group and meta to the bromine, yielding the 5-nitro derivative. The final step would be the deprotection of the hydroxyl group to give the target product.

Various protecting groups are suitable for phenols, including ethers (like methyl or benzyl (B1604629) ethers) and esters. oup.com The choice of protecting group depends on its stability to the nitration conditions and the mildness of the required deprotection step. fiveable.me For example, a benzyl ether can be cleaved by catalytic hydrogenation, a reaction that could potentially also reduce the nitro group, requiring careful selection of catalysts and conditions. A tert-butyldiphenylsilyl (TBDPS) ether is another robust option, often removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). fiveable.me

Table 2: Illustrative Synthetic Route Using a Protecting Group

| Step | Starting Material | Reaction | Intermediate/Product | Key Considerations |

|---|---|---|---|---|

| 1 | 4-Bromo-2-methylphenol | Protection (e.g., with Benzyl Bromide, K₂CO₃) | 1-Bromo-4-(benzyloxy)-3-methylbenzene | Protects the reactive hydroxyl group. oup.com |

| 2 | 1-Bromo-4-(benzyloxy)-3-methylbenzene | Nitration (HNO₃/H₂SO₄) | 1-Bromo-4-(benzyloxy)-3-methyl-5-nitrobenzene | Controlled introduction of the nitro group. |

Utility of Diazotization and Analogous Sandmeyer-type Transformations in Precursor Synthesis

Diazotization of primary aromatic amines to form diazonium salts is a versatile method in organic synthesis. lkouniv.ac.in These salts are valuable intermediates that can be converted into a wide array of functional groups, including hydroxyls and halides, often through copper-catalyzed Sandmeyer reactions. wikipedia.orglscollege.ac.inbyjus.com

A strategic route to this compound can be envisioned starting from 2-methyl-5-nitroaniline. This commercially available precursor can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures (0-5°C). The resulting diazonium salt can then be subjected to two main pathways:

Hydrolysis : The diazonium salt can be decomposed in hot aqueous acid to introduce the hydroxyl group, yielding 2-methyl-5-nitrophenol. Subsequent regioselective bromination of this phenol at the position para to the hydroxyl group would yield the final product, this compound. The strong activating effect of the hydroxyl group directs the bromine to the desired position. savemyexams.com

Sandmeyer Reaction : The diazonium salt could be treated with a copper(I) bromide catalyst to install the bromine atom, yielding 1-bromo-2-methyl-5-nitrobenzene. However, subsequent introduction of the hydroxyl group at the C4 position would be challenging. Therefore, the hydrolysis route is more direct for this specific target.

Table 3: Synthesis via Diazotization of an Aniline Precursor

| Step | Reactant | Reagents & Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Methyl-5-nitroaniline | 1. NaNO₂, H₂SO₄ (aq), 0-5°C | 2-Methyl-5-nitrophenyldiazonium salt | Diazotization |

| 2 | 2-Methyl-5-nitrophenyldiazonium salt | 2. H₂O, H₂SO₄, heat | 2-Methyl-5-nitrophenol | Hydrolysis of diazonium salt |

Implementation of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.ma This is particularly relevant for the synthesis of nitroaromatic and halogenated compounds, which often involves harsh reagents and produces significant waste.

Development of Solvent-Free Reaction Systems and Alternative Reaction Media

Traditional nitration and bromination reactions often use hazardous solvents and strong acids. For instance, nitration typically employs a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate substantial acidic waste. nih.gov

Recent research has focused on developing greener alternatives:

Solvent-Free Nitration : Phenols can be nitrated under solvent-free conditions using reagents like calcium nitrate with glacial acetic acid or by using silica gel as a medium for reactions with aqueous nitric acid. wjpmr.commdpi.comresearchgate.net These methods avoid the use of concentrated sulfuric acid and chlorinated solvents, reducing hazardous waste and simplifying workup procedures. imist.ma

Alternative Bromination Media : Aqueous-phase bromination can be achieved using hydrogen bromide with an oxidant like hydrogen peroxide, often catalyzed by an eco-friendly catalyst. researchgate.net This avoids the use of elemental bromine and organic solvents.

Table 4: Green Chemistry Approaches to Key Synthetic Steps

| Reaction Step | Conventional Method | Green Alternative | Advantages of Green Method |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ nih.gov | Ca(NO₃)₂ in acetic acid or solvent-free grinding wjpmr.com | Avoids highly corrosive strong acids; reduces hazardous waste. |

| Bromination | Br₂ in CCl₄ or CH₃COOH | KBr / H₂O₂ in water researchgate.net | Avoids toxic bromine and organic solvents; water is the only byproduct. |

Atom Economy and Waste Minimization Considerations in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the final desired product. sescollege.ac.in

In the synthesis of this compound, different pathways have varying atom economies.

Nitration : Traditional nitration with mixed acid has a lower atom economy due to the large mass of sulfuric acid used as a catalyst and dehydrating agent, which does not end up in the product. Greener methods using reagents like dinitrogen pentoxide or nitric acid with a recyclable solid acid catalyst can offer higher atom economy. acs.org

Bromination : Using molecular bromine (Br₂) for bromination has a theoretical maximum atom economy of less than 50% because for every atom of bromine incorporated into the product, another forms HBr as a byproduct. In contrast, methods using KBr and an oxidant like H₂O₂ can achieve higher atom economy as the atoms from the bromide source are more efficiently utilized. researchgate.net

By analyzing metrics such as atom economy and E-Factor (mass of waste / mass of product), synthetic routes can be optimized to be more environmentally and economically sustainable.

Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 Methyl 5 Nitrophenol

Aromatic Substitution Reactions of 4-Bromo-2-methyl-5-nitrophenol

The reactivity of the aromatic ring in this compound is a balance between the activating effects of the hydroxyl and methyl groups and the deactivating effect of the nitro group.

The bromine atom in this compound can be replaced by various nucleophiles. This reactivity is enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate formed during nucleophilic aromatic substitution. libretexts.org Such reactions allow for the introduction of a variety of functional groups, leading to the synthesis of diverse derivatives. smolecule.com For example, the bromine can be substituted by amines or thiols. smolecule.com The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of a nitro group in the para position relative to the bromine helps to stabilize this intermediate through resonance, thereby facilitating the reaction. libretexts.org

Transformations of the Nitro Group on this compound

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group.

The nitro group of this compound can be readily reduced to an amino group to form 4-amino-2-methyl-5-bromophenol. This transformation is a crucial step in the synthesis of many compounds. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com Other reducing agents such as iron powder in acidic media can also be employed. The reduction of nitrophenols to aminophenols is a well-established and important industrial process. mdpi.comresearchgate.net For instance, a method for preparing 4-bromo-2-aminophenol involves the catalytic hydrogenation of 2-nitro-4-bromophenol using a Fe-Cr modified Raney-Ni catalyst, which shows high conversion rates and selectivity while minimizing debromination. google.com

Table 1: Catalytic Reduction Methods for Nitroarenes

| Catalyst System | Reducing Agent | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Fe-Cr modified Raney-Ni | H₂ | 2-Nitro-4-bromophenol | 4-Bromo-2-aminophenol | google.com |

| Palladium on Carbon | H₂ | 5-Bromo-2-methyl-3-nitrophenol | 5-Bromo-2-methyl-3-aminophenol | |

| Iron Powder/HCl | - | 5-Bromo-2-methyl-3-nitrophenol | 5-Bromo-2-methyl-3-aminophenol | |

| CuFe₅O₈ | NaBH₄ | 4-Nitrophenol | 4-Aminophenol | mdpi.com |

| M-BDC (M = Co, Cr) | NaBH₄ | 4-Nitrophenol | 4-Aminophenol | researchgate.net |

Once the nitro group is reduced to an amino group, it opens up a wide array of possibilities for further functionalization. The resulting amino group can participate in various reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, and alkylation. This versatility makes the amino derivative a key intermediate in the synthesis of more complex molecules. evitachem.com The amino group can also be involved in coupling reactions to form Schiff bases or azo compounds.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another site for chemical modification. It can undergo reactions typical of phenols, such as etherification and esterification. For example, it can react with alkyl halides or sulfates in the presence of a base to form ethers. Esterification can be achieved by reacting the phenol (B47542) with acyl chlorides or anhydrides. These modifications can alter the physical and chemical properties of the molecule, such as its solubility and reactivity. smolecule.com The hydroxyl group can also be oxidized under certain conditions to form quinone-type structures.

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound is a prime site for derivatization through esterification and etherification reactions. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities.

Esterification:

Esterification of phenols is commonly achieved by reaction with acid anhydrides or acid chlorides. For instance, phenols can be readily acetylated using acetic anhydride (B1165640). mdpi.com While a specific example for this compound is not detailed in the provided literature, the general reaction for the acetylation of a substituted phenol is well-established. mdpi.com The reaction typically proceeds by the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent. A patent describes the hydrolysis of 4-bromo-2-methyl-5-nitrophenyl methyl carbonate to yield this compound, which is the reverse of an esterification reaction. google.com This indicates that the formation of carbonate esters from this phenol is a feasible process. google.com

Etherification:

The Williamson ether synthesis is a classic and versatile method for preparing ethers, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comvaia.com This SN2 reaction requires the deprotonation of the alcohol or phenol to form a more potent nucleophile, the alkoxide. masterorganicchemistry.comvaia.comyoutube.com In the case of this compound, treatment with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, would generate the corresponding phenoxide ion. vaia.comlibretexts.org This phenoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. vaia.comyoutube.com The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the formation of the phenoxide.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Reagents | Product |

| Esterification (Acetylation) | This compound, Acetic Anhydride | (Catalyst, e.g., acid or base) | 4-Bromo-2-methyl-5-nitrophenyl acetate |

| Etherification (Williamson) | This compound, Alkyl Halide (e.g., CH₃I) | Base (e.g., NaOH, NaH) | 1-Bromo-5-methoxy-2-methyl-4-nitrobenzene |

Oxidation Reactions Yielding Quinone Derivatives

The oxidation of phenols to quinones is a significant transformation in organic synthesis, as quinone moieties are present in many biologically active compounds and are valuable synthetic intermediates. researchgate.netresearchgate.net Phenols can be oxidized using a variety of oxidizing agents. nios.ac.in

A common and effective reagent for the oxidation of phenols to p-benzoquinones is Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO). nios.ac.injst.go.jpdss.go.th This radical species is known for its mild and selective oxidation of phenols and anilines. jst.go.jp The oxidation of 2-bromobenzene-1,4-diol to 2-bromobenzo-1,4-quinone has been reported, demonstrating that the bromo-substituted ring can undergo this transformation. thieme-connect.de While a direct example of the oxidation of this compound to a quinone derivative is not explicitly detailed, the general reactivity of phenols suggests that it could be oxidized to the corresponding p-benzoquinone under suitable conditions. The presence of the methyl and bromo substituents on the ring would lead to a substituted quinone. Other oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) and chromic anhydride are also used for the synthesis of quinones from hydroquinones. nih.gov

Table 2: Potential Quinone Formation from this compound

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | Fremy's Salt ((KSO₃)₂NO) | 2-Bromo-6-methyl-3-nitro-p-benzoquinone |

| This compound | Ceric Ammonium Nitrate | 2-Bromo-6-methyl-3-nitro-p-benzoquinone |

Construction of Complex Molecular Architectures and Schiff Bases

The reactivity of this compound and its derivatives allows for their use as building blocks in the construction of more elaborate molecular structures, including Schiff bases and various heterocyclic systems.

Condensation Reactions with Aldehydes and Primary Amines

Schiff bases, characterized by an imine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. scispace.comjocpr.com While this compound itself does not directly participate in Schiff base formation as the carbonyl component, its corresponding aldehyde derivative, 4-bromo-2-methyl-5-nitrobenzaldehyde (B12343731), would be a suitable precursor. chembk.com

The synthesis of Schiff bases from substituted salicylaldehydes (2-hydroxybenzaldehydes) and primary amines is a widely practiced reaction. jocpr.comorientjchem.orgresearchgate.net For example, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde readily reacts with various haloanilines in the presence of a catalytic amount of acetic acid to form the corresponding Schiff bases. jocpr.com This demonstrates that the nitro-substituted phenolic ring system is amenable to this transformation. A related synthesis involves the condensation of 5-bromosalicylaldehyde (B98134) with 2-aminopyridine (B139424) to yield a Schiff base. researchgate.net Following this analogy, the condensation of 4-bromo-2-methyl-5-nitrobenzaldehyde with a primary amine, such as aniline, would be expected to produce the corresponding Schiff base. The resulting imine could then be involved in further synthetic manipulations.

Table 3: Representative Schiff Base Formation

| Aldehyde Precursor | Amine | Reaction Conditions | Product (Schiff Base) |

| 4-Bromo-2-methyl-5-nitrobenzaldehyde | Aniline | Ethanol (B145695), catalytic acid | (E)-N-(4-bromo-2-methyl-5-nitrobenzylidene)aniline |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-Bromoaniline | Absolute alcohol, acetic acid | 4-((E)-((4-bromophenyl)imino)methyl)-2-methoxy-6-nitrophenol |

Cyclization and Heterocyclic Ring Formation Utilizing this compound

The strategic placement of functional groups on the this compound scaffold makes it a valuable starting material for the synthesis of various heterocyclic ring systems through cyclization reactions.

Carbazole (B46965) Synthesis:

A notable application of this compound is in the synthesis of carbazole alkaloids. google.com A patent details a synthetic route where this compound is reacted with an activated alkyne. google.com The resulting intermediate undergoes an intramolecular cyclization, which can be thermally induced or catalyzed by transition metals like platinum, palladium, or gold salts, to form the carbazole framework. google.commolaid.commetu.edu.tr This type of reaction highlights the utility of the compound in constructing complex, fused heterocyclic systems. researchgate.netrsc.org

Benzofuran (B130515) Synthesis:

Benzofurans are another important class of heterocycles that could potentially be synthesized from derivatives of this compound. organic-chemistry.orglbp.worldjocpr.com General methods for benzofuran synthesis often involve the cyclization of ortho-substituted phenols. organic-chemistry.orgjocpr.commdpi.com For instance, a common strategy is the intramolecular cyclization of an ortho-alkynylphenol. While not directly demonstrated for this compound, one could envision a synthetic sequence where an alkyne is introduced at the 6-position of the phenol, followed by a palladium- or copper-catalyzed cyclization to form a substituted benzofuran. organic-chemistry.orgrsc.org

Table 4: Examples of Heterocyclic Ring Formation

| Starting Material | Key Transformation | Heterocyclic Product |

| This compound | Reaction with an activated alkyne followed by intramolecular cyclization | Substituted Carbazole |

| ortho-Alkynyl derivative of this compound | Intramolecular cyclization (e.g., Pd-catalyzed) | Substituted Benzofuran |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 2 Methyl 5 Nitrophenol and Its Derivatives

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as a powerful technique for the unambiguous determination of the solid-state structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the precise positions of atoms in the crystal lattice. This information is invaluable for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Table 1: Crystal Data for Related Nitrophenol Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2-Methyl-4-nitrophenol (B1582141) | Monoclinic | P2/n | researchgate.net |

| N-(2-methyl-5-nitro-phenyl)benzamide | Monoclinic | P21/C | sci-hub.se |

| 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol | Orthorhombic | Pna21 | researchgate.net |

| 4-allyl-2-methoxy-6-nitrophenol | Monoclinic | P1 | nih.govresearchgate.net |

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. For nitrophenol derivatives, hydrogen bonding is a dominant force. The hydroxyl group can act as a hydrogen bond donor, while the nitro group and the phenolic oxygen can act as acceptors. In the crystal structure of 2-methyl-4-nitrophenol, intermolecular O—H⋯O and C—H⋯O interactions link the molecules into a three-dimensional network. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the regions of close contact between neighboring molecules. Studies on various nitrophenol derivatives consistently show the importance of O···H/H···O interactions, which correspond to hydrogen bonds. researchgate.netnih.gov For example, in 4-allyl-2-methoxy-6-nitrophenol, O⋯H/H⋯O interactions account for 37.7% of the total Hirshfeld surface. nih.govresearchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound (4-allyl-2-methoxy-6-nitrophenol)

| Interaction Type | Contribution (%) | Reference |

| H···H | 39.6 | nih.govresearchgate.net |

| O···H/H···O | 37.7 | nih.govresearchgate.net |

| C···H/H···C | 12.5 | nih.govresearchgate.net |

| C···C | 4.0 | nih.govresearchgate.net |

The substituents on the phenol (B47542) ring can influence the molecule's preferred conformation in the solid state. For many ortho-hydroxy Schiff base derivatives of nitrophenols, an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen atom is a common feature, leading to the formation of a stable six-membered ring. dergipark.org.tr This interaction favors the enol-imine tautomeric form in the solid state. dergipark.org.tr

Tautomerism, the interconversion of structural isomers, is a possibility for nitrophenols, particularly between the phenol-imine and keto-amine forms in Schiff base derivatives. dergipark.org.trnih.gov X-ray diffraction studies can definitively determine which tautomer is present in the crystalline state by precisely locating the hydrogen atom of the hydroxyl group. dergipark.org.tr For many related compounds, the enol form is found to be more stable in the solid state. acs.org Computational studies can also be employed to calculate the relative stabilities of different tautomers. acs.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for its identification. These techniques probe the vibrational energy levels of molecules, with each bond having characteristic frequencies at which it vibrates.

FT-IR spectroscopy is a widely used technique for identifying functional groups. In 4-Bromo-2-methyl-5-nitrophenol, characteristic absorption bands would be expected for the O-H, C-H, C=C (aromatic), NO₂, and C-Br stretching and bending vibrations. Theoretical calculations, often using Density Functional Theory (DFT), are frequently used to complement experimental FT-IR spectra, aiding in the assignment of complex vibrational modes. dergipark.org.tracs.orgresearchgate.net For instance, in a related Schiff-base molecule, theoretical calculations were found to be consistent with experimental X-ray diffraction data. researchgate.net The FT-IR spectrum of N-(2-methyl-5-nitro-phenyl)benzamide clearly shows the presence of nitro and amide functional groups. sci-hub.se

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| NO₂ | Asymmetric Stretching | 1500-1570 |

| NO₂ | Symmetric Stretching | 1300-1370 |

| C-O | Stretching | 1200-1300 |

| C-Br | Stretching | 500-600 |

Note: These are general ranges and the exact positions can be influenced by the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and spatial relationships of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl, methyl, and aromatic protons.

The hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The methyl (-CH₃) group protons will appear as a sharp singlet, as they are not coupled to any adjacent protons. The aromatic region will display two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are ortho to each other and will likely appear as two distinct singlets or narrowly split doublets, depending on the resolution and the magnitude of the long-range coupling.

The electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups, along with the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups, significantly influence the chemical shifts of the aromatic protons. The proton at C-6 is flanked by the nitro and hydroxyl groups, while the proton at C-3 is adjacent to the methyl and bromo groups. These differing electronic environments lead to their distinct resonances. chemicalbook.comliverpool.ac.uk

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

Note: Chemical shifts (δ) are predicted based on analogous compounds and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 5.0 - 11.0 | broad singlet |

| Ar-H (at C-6) | 7.8 - 8.2 | singlet |

| Ar-H (at C-3) | 7.0 - 7.4 | singlet |

| -CH₃ (at C-2) | 2.2 - 2.5 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

The carbon atom attached to the hydroxyl group (C-1) and the carbon attached to the nitro group (C-5) are expected to be significantly deshielded, appearing at lower fields (higher ppm values). rsc.org The carbon bearing the bromine atom (C-4) will also have a characteristic chemical shift, typically in the range of 110-120 ppm. chemicalbook.com The carbon atoms of the methyl group and the aromatic carbons will resonate at predictable regions of the spectrum, allowing for the complete elucidation of the carbon skeleton. rsc.orgrsc.org

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

Note: Chemical shifts (δ) are predicted based on analogous compounds and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150 - 155 |

| C-2 (-CH₃) | 125 - 130 |

| C-3 | 128 - 133 |

| C-4 (-Br) | 115 - 120 |

| C-5 (-NO₂) | 140 - 145 |

| C-6 | 118 - 123 |

| -CH₃ | 15 - 20 |

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced two-dimensional (2D) NMR experiments are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the two aromatic protons and the methyl protons, reinforcing their assignment as singlets. It can also show long-range couplings if they exist. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons. For example, it would show a cross-peak between the methyl proton signal and the methyl carbon signal, as well as cross-peaks for the two aromatic C-H pairs. researchgate.netwgtn.ac.nz

Correlation from the methyl protons to the aromatic carbons at C-1, C-2, and C-3.

Correlation from the aromatic proton at C-3 to carbons C-1, C-2, C-4, and C-5.

Correlation from the aromatic proton at C-6 to carbons C-1, C-4, and C-5. These correlations would definitively confirm the substitution pattern on the aromatic ring. rsc.orgwgtn.ac.nz

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₇H₆BrNO₃, with a calculated molecular weight of approximately 230.95 g/mol (for the most common isotopes, ⁷⁹Br and ¹²C). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. jmchemsci.com As a substituted phenol, this compound is amenable to GC-MS analysis. thermofisher.cnhpst.cz

In a typical GC-MS experiment, the sample is vaporized and separated on a GC column before entering the mass spectrometer. The primary data obtained is the mass spectrum, which shows the molecular ion peak [M]⁺ corresponding to the intact molecule's mass. Due to the presence of bromine, the molecular ion will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) typically used in GC-MS causes the molecular ion to fragment in a predictable manner. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the structure. Expected fragmentation pathways for this compound include:

Loss of the nitro group (-NO₂, 46 Da).

Loss of a bromine atom (-Br, 79 or 81 Da).

Loss of a methyl radical (-CH₃, 15 Da).

Loss of carbon monoxide (-CO, 28 Da) from the phenol ring.

Interactive Table 3: Predicted Key Fragmentation Ions in GC-MS for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 231/233 | [M]⁺, Molecular ion |

| 185/187 | [M - NO₂]⁺ |

| 152 | [M - Br]⁺ |

| 216/218 | [M - CH₃]⁺ |

For analyzing this compound in complex matrices, such as environmental or biological samples, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. researchgate.netshimadzu.com HPLC separates compounds in a liquid phase, which is suitable for compounds that are not sufficiently volatile or are thermally unstable for GC. mdpi.com

The compound is typically analyzed using a reverse-phase column (e.g., C18) and an electrospray ionization (ESI) source, which is a soft ionization technique that usually keeps the molecule intact. researchgate.net Phenolic compounds are often analyzed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. researchgate.net

Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity. In this technique, the [M-H]⁻ ion is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific detection and quantification of the target compound even at very low concentrations by monitoring a specific precursor-to-product ion transition. mdpi.comresearchgate.net This makes HPLC-MS/MS a robust technique for trace analysis of brominated nitrophenols in various samples. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The wavelengths and intensities of these absorptions are intrinsically linked to the nature of the chromophores present and the extent of conjugation within the molecule. The phenolic ring, substituted with a nitro group, a bromine atom, a methyl group, and a hydroxyl group, presents a complex system of electronic interactions that are well-resolved by UV-Vis spectroscopy.

The electronic spectrum of this compound is primarily governed by π → π* and n → π* transitions. The benzene ring and the nitro group are the principal chromophores. The hydroxyl group, methyl group, and bromine atom act as auxochromes, modifying the absorption characteristics of the main chromophores. The lone pair of electrons on the oxygen atom of the hydroxyl group and the bromine atom can interact with the π-electron system of the benzene ring, a phenomenon known as n-π conjugation. This interaction generally leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). cdnsciencepub.com

The nitro group is a strong electron-withdrawing group and a powerful chromophore. In concert with the electron-donating hydroxyl group, it creates a "push-pull" system that significantly extends the conjugation and results in strong absorption bands. The electronic transitions in nitrophenols are often charge-transfer in nature, involving the transfer of electron density from the phenoxy moiety to the nitro group upon excitation. nih.gov

The position of the absorption maxima (λmax) is sensitive to the solvent environment. A change in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to shifts in λmax, a phenomenon known as solvatochromism. nih.govijcce.ac.ir Generally, in polar solvents, the more polar excited state is stabilized more than the ground state, resulting in a bathochromic shift for π → π* transitions.

Furthermore, the UV-Vis spectrum of this compound is highly dependent on the pH of the solution. In alkaline media, the phenolic proton is abstracted to form the phenolate (B1203915) anion. This increases the electron-donating ability of the oxygen atom, enhancing conjugation with the nitro-substituted ring and causing a significant bathochromic shift of the main absorption band. This effect is characteristic of nitrophenols and is a direct consequence of the increased charge-transfer character of the electronic transition in the phenolate form. cdnsciencepub.comnih.gov

Detailed Research Findings

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the spectral characteristics can be reliably inferred from studies on closely related substituted nitrophenols. Research on compounds like 2-nitrophenol (B165410) and its derivatives provides a solid foundation for understanding the electronic transitions in the target molecule. researchgate.netrsc.org

The following tables present UV-Vis absorption data for related phenol and nitrophenol compounds in different solvents to illustrate the effects of substitution and solvent polarity. These data serve as a comparative basis for predicting the spectral behavior of this compound.

Table 1: UV-Vis Absorption Data for Phenol and Substituted Phenols

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Phenol | Methanol | 272 | 2344 | researchgate.net |

| Phenol | DMSO | 277 | 14454 | researchgate.net |

| 2-Chlorophenol | Methanol | 276 | 2455 | researchgate.net |

| 2-Chlorophenol | DMSO | 280 | 14355 | researchgate.net |

| 2-Nitrophenol | Methanol | 349 | 3099 | researchgate.net |

| 2-Nitrophenol | DMSO | 355 | 14254 | researchgate.net |

Interactive Data Table 1: UV-Vis Absorption of Phenols

The data clearly shows the bathochromic shift induced by the nitro group in 2-nitrophenol compared to phenol and 2-chlorophenol. A slight red shift is also observed when moving from a polar protic solvent (methanol) to a polar aprotic solvent (DMSO).

The effect of pH is demonstrated by the significant shift in λmax upon formation of the phenolate ion.

Table 2: Effect of pH on the UV-Vis Absorption of Nitrophenols

| Compound | Medium | λmax (nm) | Reference |

| o-Nitrophenol | Acidic | ~350 | cdnsciencepub.com |

| o-Nitrophenol (anion) | Basic (0.1 N NaOH) | 282, 415 | cdnsciencepub.com |

| p-Nitrophenol | Acidic | ~317 | nih.gov |

| p-Nitrophenol (anion) | Basic | ~400 | nih.gov |

Interactive Data Table 2: pH Effect on Nitrophenol Absorption

For this compound, it is anticipated that in a neutral or acidic solution (e.g., in ethanol (B145695) or methanol), the UV-Vis spectrum would exhibit a strong absorption band at a wavelength longer than that of 2-nitrophenol, likely in the 350-380 nm range, due to the combined auxochromic effects of the methyl and bromo substituents. In an alkaline solution, the formation of the corresponding phenolate would lead to a substantial bathochromic shift, with the major absorption peak likely appearing well above 400 nm. These predicted spectral features are crucial for the qualitative and quantitative analysis of this compound.

Computational and Theoretical Investigations of 4 Bromo 2 Methyl 5 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods provide a robust framework for understanding its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of chemical compounds. researchgate.net For phenolic compounds and their derivatives, methods like B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) are commonly employed with basis sets such as 6-311++G(d,p) to achieve accurate results. acs.orgsci-hub.se This process involves calculating the molecule's potential energy surface to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure.

The optimization yields crucial data on geometric parameters, including bond lengths, bond angles, and dihedral angles. longdom.org For instance, in related substituted phenols, DFT calculations have been shown to reproduce experimental data with high accuracy. researchgate.net While specific experimental crystallographic data for 4-Bromo-2-methyl-5-nitrophenol is not widely published, DFT provides reliable predictions for its structural parameters.

Table 1: Representative Predicted Structural Parameters for Phenolic Compounds from DFT Calculations (Note: This table is illustrative of the types of data obtained for similar compounds and not the specific values for this compound.)

| Parameter | Description | Typical Value Range |

|---|---|---|

| Bond Length (C-O) | The distance between the carbon and oxygen atoms of the hydroxyl group. | 1.35 - 1.38 Å |

| Bond Length (O-H) | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | 0.96 - 0.98 Å |

| Bond Length (C-N) | The distance between the aromatic carbon and the nitrogen of the nitro group. | 1.45 - 1.48 Å |

| Bond Length (C-Br) | The distance between the aromatic carbon and the bromine atom. | 1.88 - 1.91 Å |

| Bond Angle (C-O-H) | The angle formed by the C-O-H atoms. | 108° - 110° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. sci-hub.se The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. sci-hub.se

In computational studies of similar nitro-aromatic compounds, the HOMO is often located over the phenyl ring and the electron-donating methyl group, while the LUMO is typically localized on the electron-withdrawing nitro group. sci-hub.se This distribution confirms the potential for intramolecular charge transfer, a key feature of such molecules. sci-hub.se

Table 2: Illustrative Data from HOMO-LUMO Analysis (Note: Values are representative for nitro-substituted phenols and not specific to this compound.)

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It is calculated using DFT methods to plot the electrostatic potential onto the electron density surface, revealing regions that are electron-rich or electron-poor. researchgate.net These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. For a molecule like this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro group and the phenolic hydroxyl group, making them nucleophilic centers. The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site.

Molecular descriptors are numerical values that characterize the properties of a molecule. Computational tools can predict these descriptors, which are useful in fields like drug discovery to estimate a compound's pharmacokinetic properties.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as oral bioavailability. Molecules with a TPSA greater than 140 Ų are thought to have low oral bioavailability. researchgate.net

The Partition Coefficient (LogP) measures the lipophilicity of a compound, indicating its distribution preference between an oily (octanol) and an aqueous phase. It is a critical factor in predicting how a substance will behave in a biological system.

For this compound, these descriptors have been computationally predicted.

Table 3: Computed Molecular Descriptors for this compound

| Descriptor | Value | Description |

|---|---|---|

| XLogP3-AA | 2.8 | A computed measure of lipophilicity. |

Theoretical Prediction of Spectroscopic Properties

Computational methods can also simulate the spectroscopic profiles of molecules, providing a theoretical basis for interpreting experimental data.

Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. longdom.org These simulations calculate the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. longdom.orgresearchgate.net

This analysis allows for the detailed assignment of vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending). researchgate.netacs.org For this compound, characteristic vibrations would include O-H stretching of the phenol (B47542) group, symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-Br stretching, and various vibrations of the aromatic ring. researchgate.net

Table 4: Representative Vibrational Frequencies for Key Functional Groups in Substituted Phenols (Note: These are typical frequency ranges and not specific computed values for this compound.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3600 - 3650 |

| C-H (Aromatic) | Stretching | 3050 - 3100 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2920 - 2980 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

Computational Determination of UV-Vis Electronic Absorption Spectra

The electronic absorption spectra of this compound and its related structures have been a subject of theoretical investigation, often employing Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These computational methods are crucial for predicting the absorption wavelengths (λmax) and understanding the electronic transitions within the molecule.

For instance, studies on similar Schiff-base compounds have utilized TD-DFT to calculate UV-Vis spectra in both gas and solvent phases, showing good agreement with experimental data. researchgate.net The choice of solvent can influence the absorption spectra, a phenomenon that can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the energy gap between these orbitals is a key determinant of the absorption wavelength. researchgate.net

Below is a representative table of calculated UV-Vis absorption data for a related compound, showcasing the type of information generated through these computational methods.

| Computational Method | Basis Set | Solvent | Calculated λmax (nm) |

| TD-DFT | 6-311++G(d,p) | Gas Phase | [Value] |

| TD-DFT | 6-311++G(d,p) | Ethanol (B145695) | [Value] |

Note: Specific values for this compound require dedicated computational studies.

In-depth Reaction Mechanism and Energetic Landscape Studies

Computational chemistry provides powerful tools to explore the reactivity and stability of molecules like this compound. This includes the study of tautomerism, isomerization, and the identification of reactive sites.

Exploration of Potential Energy Surfaces and Calculation of Energy Barriers for Tautomerism and Isomerization

Phenolic compounds can exhibit tautomerism, typically between enol and keto forms. Computational studies can map the potential energy surface for these transformations, identifying the transition states and calculating the energy barriers. science.govacs.org For related Schiff base compounds, it has been shown that the enol form is generally more stable than the keto form. acs.org

The rate of tautomerism is dependent on the energy barrier of the transition state. science.gov Prototropic tautomers, common in drug-like molecules, can have varying rates of interchange, from picoseconds for some keto-enol conversions to hours for those involving C-H bond cleavage. nih.gov The solvent can also play a significant role in the tautomeric equilibrium. science.gov

| Tautomeric/Isomeric Process | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Enol to Keto Tautomerism | DFT (B3LYP) | 6-311++G(d,p) | [Value] |

| Rotational Isomerism | DFT (B3LYP) | 6-311++G(d,p) | [Value] |

Note: Specific values for this compound require dedicated computational studies.

Derivation of Reactivity Descriptors and Sites

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are instrumental in understanding the chemical reactivity of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the electron density around the molecule. researchgate.net It helps in identifying the regions susceptible to electrophilic and nucleophilic attack. For nitrophenols, the nitro group, being strongly electron-withdrawing, significantly influences the electron distribution and reactivity of the aromatic ring. smolecule.com

| Reactivity Descriptor | Formula | Calculated Value |

| HOMO Energy | - | [Value] eV |

| LUMO Energy | - | [Value] eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | [Value] eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | [Value] eV |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | [Value] eV |

| Softness (S) | 1 / (2η) | [Value] eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | [Value] eV |

Note: Specific values for this compound require dedicated computational studies.

Aromaticity Analysis Utilizing Theoretical Indices (e.g., HOMA)

The aromaticity of the benzene (B151609) ring in this compound can be quantified using theoretical indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net The HOMA index is calculated based on the bond lengths of the aromatic ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. researchgate.net

Substituents on the benzene ring can influence its aromaticity. researchgate.net Electron-withdrawing groups like the nitro group and electron-donating groups like the methyl group can cause distortions in the ring and affect the degree of electron delocalization. researchgate.net

| Aromaticity Index | Computational Method | Basis Set | Calculated HOMA Value |

| HOMA | DFT (B3LYP) | 6-311++G(d,p) | [Value] |

Note: Specific values for this compound require dedicated computational studies.

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with significant delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics. nih.gov The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizability (β). acs.org

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic compounds. nih.gov The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance the NLO response. nih.gov In this compound, the interplay between the methyl (donor), nitro (acceptor), and bromo groups on the phenyl ring could lead to interesting NLO characteristics. Studies on similar molecules have shown that they can be good candidates for NLO materials. acs.org

| NLO Property | Computational Method | Basis Set | Calculated Value (esu) |

| Polarizability (α) | DFT (B3LYP) | 6-311++G(d,p) | [Value] |

| First Hyperpolarizability (β) | DFT (B3LYP) | 6-311++G(d,p) | [Value] |

Note: Specific values for this compound require dedicated computational studies. "esu" stands for electrostatic units.

Computational Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. researchgate.net Computational modeling can provide insights into these interactions and predict the crystal packing.

For phenolic compounds, the hydroxyl group can act as a hydrogen bond donor. The bromine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking interactions. researchgate.net These interactions play a crucial role in the cohesion and stabilization of the crystal structure. tandfonline.com Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in a crystal. tandfonline.com

Understanding these interactions is important as they can influence the physical properties of the solid material.

| Interaction Type | Potential Participating Groups |

| Hydrogen Bonding | Hydroxyl group (donor), Nitro group (acceptor) |

| Halogen Bonding | Bromine atom |

| π-π Stacking | Phenyl ring |

| C-H···O Interactions | Methyl/Phenyl C-H and Nitro/Hydroxyl Oxygen |

| C-H···Br Interactions | Methyl/Phenyl C-H and Bromine atom |

The Strategic Role of 4 Bromo 2 Methyl 5 Nitrophenol As a Key Synthetic Intermediate

Precursor in the Development of Synthetic Routes to Pharmaceutical Intermediates

The molecular architecture of 4-bromo-2-methyl-5-nitrophenol makes it a valuable precursor in the synthesis of pharmaceutical intermediates. Its functional groups are reactive handles that can be transformed to build complex molecular scaffolds essential for creating new therapeutic agents. The nitro group can be readily reduced to an amino group, a common moiety in many bioactive molecules. chemshuttle.comsmolecule.com Simultaneously, the bromine atom can be replaced or used in cross-coupling reactions to introduce further molecular diversity. chemshuttle.com

While direct synthesis pathways for specific drugs from this compound are proprietary, the utility of its structural class is well-documented. For example, related bromo-nitrophenol derivatives serve as crucial intermediates in synthesizing compounds with potential antimicrobial and anti-inflammatory properties. The general strategy involves leveraging the compound's multiple reaction sites to build more elaborate structures that may form the core of new medications. vulcanchem.com The reduction of the nitro group is a key transformation, yielding an amino-phenol derivative that can be a precursor for various pharmaceuticals. vulcanchem.com

Table 1: Reactivity of Functional Groups in Pharmaceutical Synthesis

| Functional Group | Type of Reaction | Potential Transformation |

| Nitro (-NO₂) | Reduction | Conversion to an amino group (-NH₂) chemshuttle.comsmolecule.com |

| Bromo (-Br) | Nucleophilic Aromatic Substitution | Replacement with amines, thiols, etc. |

| Bromo (-Br) | Cross-Coupling Reactions | Formation of new carbon-carbon bonds chemshuttle.com |

| Phenolic Hydroxyl (-OH) | Oxidation / Alkylation | Formation of quinones or ether linkages researchgate.net |

Building Block for the Synthesis of Agrochemicals and Specialty Chemicals

The utility of this compound extends to the agrochemical and specialty chemical sectors. Nitroaromatic compounds, particularly nitrophenols, are foundational starting materials for a wide array of pesticides, including herbicides, insecticides, and fungicides. nih.gov This specific compound serves as a key building block for agrochemicals, leveraging its reactive sites for the synthesis of complex, biologically active molecules. smolecule.com

In the realm of specialty chemicals, the compound is utilized in the manufacturing of dyes and pigments. smolecule.comevitachem.com The chromophoric nature of the nitrophenol core contributes to the vibrant colors required for these applications. The synthesis often involves modifying the core structure to fine-tune the color and stability of the final dye product. Its role as an intermediate allows for the creation of a diverse palette of specialty chemicals tailored for specific industrial uses. chemshuttle.com

Contribution to the Design and Synthesis of Advanced Materials and Functional Molecules

This compound is a valuable component in the field of materials science for the development of advanced materials and functional molecules. The nitro group is strongly electron-withdrawing, a property that can significantly influence the electronic and physical characteristics of materials. smolecule.com Researchers explore the incorporation of such molecules into polymer matrices or other composite materials to create products with enhanced properties like improved electrical conductivity or thermal stability, which are suitable for electronic applications or durable coatings. smolecule.com

The potential for this compound to act as a building block for electro- and photoactive organic materials is an area of active research. researchgate.net By undergoing reactions such as Suzuki coupling, derivatives of bromo-methyl-nitro aromatics can be used to construct larger, conjugated systems. researchgate.net These resulting functional molecules are investigated for potential applications in optoelectronics and sensors, where the electronic properties imparted by the substituted phenol (B47542) ring are critical. smolecule.com

Table 2: Research Applications in Materials Science

| Application Area | Rationale | Potential End-Use |

| Electronics / Optoelectronics | The electron-withdrawing nitro group influences conductivity. smolecule.com | Conductive polymers, components for optical devices. smolecule.com |

| Advanced Coatings | Incorporation into polymer matrices can enhance stability. | Durable, protective surface coatings. |

| Sensors | Functionalization can create molecules sensitive to specific analytes. smolecule.com | Chemical sensors. smolecule.com |

Utility in the Preparation of Ligands for Coordination Chemistry, Including Schiff Base Ligands

The structure of this compound is well-suited for the synthesis of ligands for coordination chemistry, particularly Schiff base ligands. orientjchem.orgijpbs.com Schiff bases, characterized by an azomethine (-CH=N-) group, are an important class of ligands that form stable complexes with a wide range of metal ions. ijpbs.com The synthesis typically involves the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov

This compound can be converted into a suitable precursor for Schiff base synthesis. A common route involves the chemical reduction of the nitro group to form an amino group (-NH₂). chemshuttle.com The resulting 5-amino-4-bromo-2-methylphenol (B12831777) could then react with an appropriate aldehyde (like salicylaldehyde (B1680747) or a derivative) to form a Schiff base ligand. orientjchem.orgnih.gov These ligands, which often act as chelating agents, are crucial in coordination chemistry for creating metal complexes with applications in catalysis and materials science. ijpbs.comrsc.org For example, related bromo-phenolic Schiff bases are known to form stable complexes with transition metals like copper and nickel. orientjchem.orgresearchgate.net Furthermore, other substituted nitrophenols have been successfully used to synthesize benzimidazole-based ligands that form chelate structures with metal ions like Zinc(II). nih.gov

Advanced Analytical Methodologies for Detection and Quantitative Analysis of 4 Bromo 2 Methyl 5 Nitrophenol

Gas Chromatography (GC) Coupled with Selective Detectors (FID, ECD)

Gas chromatography is a robust technique for the separation of volatile and thermally stable compounds. For phenolic compounds like 4-Bromo-2-methyl-5-nitrophenol, GC analysis can be challenging due to their polarity, which can lead to poor peak shape and interactions with the chromatographic system. researchgate.net However, with appropriate optimization and derivatization, GC offers excellent resolution and sensitivity.

Flame Ionization Detectors (FID) provide good sensitivity for general organic compounds, while Electron Capture Detectors (ECD) are particularly sensitive to halogenated compounds, making them highly suitable for the analysis of brominated substances such as this compound.

The separation of phenolic compounds by GC requires careful optimization of several parameters to achieve baseline resolution and symmetrical peak shapes. Key considerations include the choice of the capillary column and the oven temperature program.

Capillary Columns: Fused-silica capillary columns with polysiloxane-based stationary phases are commonly used. For complex mixtures of phenols, derivatized cyclodextrin (B1172386) stationary phases can offer improved separation of isomers and compounds with similar properties. chula.ac.th

Temperature Programming: A programmed temperature ramp is essential for eluting a wide range of phenolic compounds. The program typically starts at a lower temperature to separate volatile components and gradually increases to elute less volatile compounds. For instance, a temperature program for phenolic compounds might range from 130°C to 220°C. chula.ac.th

Injector and Detector Temperatures: The injector and detector temperatures must be high enough to ensure efficient vaporization of the sample and prevent condensation, respectively. Typical temperatures are set around 280°C for the injector and 290°C for the detector. nih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Fused-silica capillary (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) with a polysiloxane or derivatized cyclodextrin stationary phase | Provides high resolution and inertness. Cyclodextrin phases can improve isomer separation. chula.ac.th |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good efficiency. |

| Injector Temperature | 250-280°C | Ensures rapid and complete vaporization of the analyte and its derivatives. nih.gov |

| Oven Temperature Program | e.g., Initial temp 70°C, ramp at 2-4°C/min to 270°C | Optimized to resolve compounds with different boiling points effectively. nih.gov |

| Detector Temperature | 290-300°C | Prevents condensation of the analyte and ensures a stable signal. nih.gov |

| Detector | FID or ECD | FID for general organic analysis; ECD for high sensitivity to halogenated compounds. |

To overcome the challenges associated with the direct GC analysis of polar phenolic compounds, derivatization is a common strategy. This process converts the polar hydroxyl group into a less polar, more volatile ether or ester, resulting in improved peak shape, thermal stability, and detectability. phenomenex.com

Methylation: This involves replacing the acidic proton of the hydroxyl group with a methyl group. Reagents such as diazomethane (B1218177) or (trimethylsilyl)diazomethane are effective for this purpose. nih.govresearchgate.net Methylated derivatives of phenols (anisoles) are more volatile and less prone to adsorption in the GC system. nih.gov

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This is another effective derivatization technique, particularly when using an Electron Capture Detector (ECD). The PFBBr reagent reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. The multiple fluorine atoms in the derivative significantly enhance the ECD response, leading to very low detection limits. epa.gov However, it's noted that some highly substituted nitrophenols may not derivatize efficiently with this method. epa.gov

| Strategy | Reagent Example | Advantages | Considerations |

|---|---|---|---|

| Methylation | Diazomethane, (Trimethylsilyl)diazomethane | Increases volatility and thermal stability, reduces peak tailing. nih.govresearchgate.net | Diazomethane is explosive and toxic, requiring careful handling. |

| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBBr) | Produces derivatives with a very high response on an ECD, leading to excellent sensitivity for halogenated compounds. epa.gov | May not be effective for all substituted nitrophenols. epa.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups, increasing volatility. phenomenex.com | Derivatives can be sensitive to moisture. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography is a highly versatile and widely used technique for the analysis of phenolic compounds, including this compound. A key advantage of HPLC is that it can analyze many polar and non-volatile compounds without the need for derivatization.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC for the separation of nitrophenols and related compounds. tandfonline.comresearchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. For compounds like this compound, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the mobile phase is often adjusted with acids like phosphoric acid or formic acid to suppress the ionization of the phenolic hydroxyl group, leading to better retention and peak shape. sielc.comsielc.com Isocratic elution (constant mobile phase composition) can be effective, though gradient elution (varying mobile phase composition) may be necessary for complex samples. tandfonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 4.6 mm ID x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with an acid modifier (e.g., phosphoric acid) | tandfonline.comsielc.comsielc.com |

| Flow Rate | 1.0 mL/min | researchgate.net |